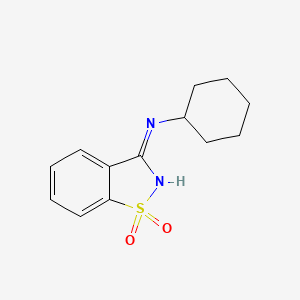
3-(Cyclohexylimino)-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclohexylimino)-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione is a heterocyclic compound that features a benzothiazole core with a cyclohexylimino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylimino)-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione can be achieved through a multicomponent reaction involving malononitrile, benzaldehyde, isoquinoline, and cyclohexylisocyanide. This reaction is typically carried out in dichloromethane at room temperature, resulting in high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylimino)-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
3-(Cyclohexylimino)-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Cyclohexylimino)-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to affect cellular processes by altering enzyme activity or receptor signaling .
Comparison with Similar Compounds
Similar Compounds
3-(Cyclohexylamino)propane-1-sulfonic acid (CAPS): Used as a buffering agent in biochemistry.
Cyclohexylamine: An aliphatic amine used as an intermediate in organic synthesis.
Properties
CAS No. |
7668-22-6 |
|---|---|
Molecular Formula |
C13H16N2O2S |
Molecular Weight |
264.35 g/mol |
IUPAC Name |
N-cyclohexyl-1,1-dioxo-1,2-benzothiazol-3-imine |
InChI |
InChI=1S/C13H16N2O2S/c16-18(17)12-9-5-4-8-11(12)13(15-18)14-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,14,15) |
InChI Key |
WMNBARKUOLCGCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N=C2C3=CC=CC=C3S(=O)(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-](/img/structure/B12112474.png)
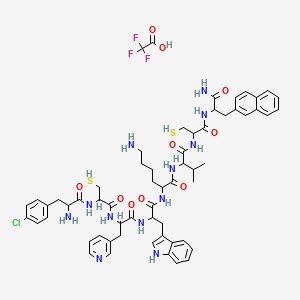
![2-[4-(propan-2-yl)phenoxy]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B12112479.png)
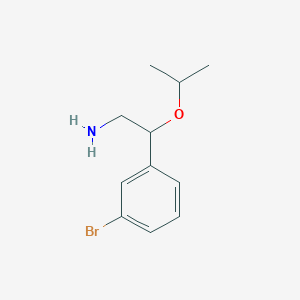

![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B12112490.png)
![3-[(1,1-Dioxidotetrahydro-3-thienyl)amino]phenol](/img/structure/B12112499.png)
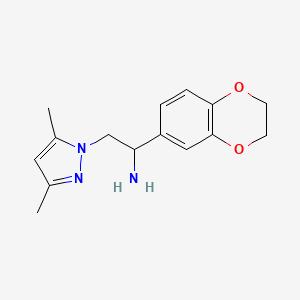

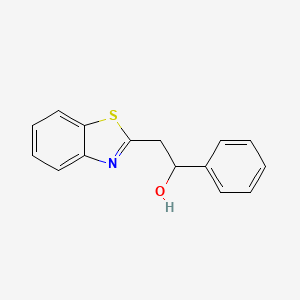
![1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12112525.png)

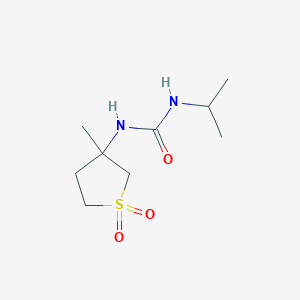
![(E)-[3-(1,2,4-triazol-1-yl)-3H-pyridazin-6-ylidene]hydrazine](/img/structure/B12112554.png)
